2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-23(4-2)20(25)16-24-18-12-8-7-11-17(18)21-19(24)15-22-13-9-5-6-10-14-22/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXJKYUGGDYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine.
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Primary Amine : Azepan-1-ylmethylamine (hypothetical reagent).
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Solvent : Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).
The fluorine atom at position 2 undergoes SN2 displacement by the primary amine, followed by cyclization via elimination of dimethylamine (Figure 1). The nitro group at position 5 may be reduced post-cyclization, though this step is omitted in the target compound’s synthesis.
Table 1: Optimization of Benzimidazole Synthesis
Functionalization with Azepan-1-ylmethyl Group
The azepan-1-ylmethyl group is introduced via nucleophilic substitution or Mannich reaction.
Alkylation of Chloromethyl Intermediate
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Intermediate : 2-(Chloromethyl)-1H-benzimidazole.
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Reagent : Azepane in dimethylformamide (DMF).
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Base : Potassium carbonate (K₂CO₃).
The reaction proceeds via SN2 mechanism, yielding 2-(azepan-1-ylmethyl)-1H-benzimidazole.
Table 2: Alkylation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 65 |
| Temperature | 80°C | 65 |
| Molar Ratio (Azepane) | 1:5 | 65 |
Mannich Reaction Alternative
This method installs the CH₂-azepane group directly but suffers from lower regioselectivity.
Acylation with N,N-Diethylacetamide
The N,N-diethylacetamide group is introduced via a two-step acylation and substitution sequence.
Chloroacetylation
The benzimidazole’s NH at position 1 reacts with chloroacetyl chloride, forming 1-chloroacetyl-2-(azepan-1-ylmethyl)-1H-benzimidazole.
Displacement with Diethylamine
The chloride is substituted by diethylamine, yielding the final product.
Table 3: Acylation and Substitution Optimization
| Step | Parameter | Condition | Yield (%) |
|---|---|---|---|
| Chloroacetylation | Solvent | THF | 85 |
| Temperature | 0°C | 85 | |
| Substitution | Molar Ratio (Et₂NH) | 1:3 | 90 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Industrial and Academic Applications
The compound’s dual functionalization enhances its pharmacokinetic profile, making it a candidate for:
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their pharmacological activities, and physicochemical properties:
Structural and Functional Insights
Azepane vs. Smaller Cyclic Amines
The azepane ring in the target compound provides conformational flexibility and increased lipophilicity compared to six-membered cyclohexyl (e.g., compound in ) or rigid adamantyl groups (e.g., ). This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies. In contrast, the cyclohexyl group in compound 10VP91 () reduces solubility but improves metabolic stability .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent in compound 3c () enhances anthelmintic activity by increasing electrophilicity, facilitating interactions with parasitic enzymes .
- Bulkier Groups : The tert-butyl and phenylethyl substituents in hinder enzymatic degradation but may reduce oral bioavailability due to poor solubility.
Pharmacokinetic Considerations
N,N-Diethylacetamide in the target compound likely improves solubility compared to unsubstituted benzimidazoles. However, the azepane ring’s lipophilicity could offset this, necessitating formulation optimization. In contrast, sulfanyl-linked analogs (e.g., ) exhibit moderate solubility due to polarizable sulfur atoms.
Biological Activity
Introduction
The compound 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzimidazole moiety, an azepane ring, and an N,N-diethylacetamide functional group, which may enhance its pharmacological profile compared to simpler derivatives.
Structural Characteristics
The structure of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with different biological systems. Preliminary studies suggest a range of potential pharmacological effects, including:
- Antimicrobial Activity : The benzimidazole core is known for its antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Potential : Structural analogs of benzimidazole derivatives have shown promise in cancer research, indicating that 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide could also possess anticancer activity.
- Neuropharmacological Effects : The azepane ring may contribute to interactions with neurotransmitter systems, potentially offering neuroprotective or psychoactive properties.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The following mechanisms have been hypothesized based on structural similarities with known bioactive compounds:
- Receptor Binding : The compound may interact with specific receptors in the body, influencing various biochemical pathways. For instance, benzimidazole derivatives often target tubulin and other protein complexes involved in cell division and signaling.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, similar to other benzimidazole derivatives that inhibit proteases or kinases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(4-methylpiperazin-1-yl)-N-(4-fluorophenyl)benzamide | Structure | Anticancer |
| 1H-benzimidazol-2(3H)-one | Structure | Antimicrobial |
| N,N-Diethylbenzamide | Structure | Analgesic properties |
The synthesis of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactions. Key steps include the formation of the benzimidazole core followed by the introduction of the azepane ring and acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
